molecular formula C16H25NO2 B291914 N-(4-ethoxyphenyl)-2-ethylhexanamide

N-(4-ethoxyphenyl)-2-ethylhexanamide

Cat. No. B291914
M. Wt: 263.37 g/mol
InChI Key: XQBOUMHWPBRVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-ethylhexanamide, also known as Etizolam, is a thienodiazepine derivative that is used for its anxiolytic, sedative, and hypnotic properties. It is a psychoactive substance that is commonly used as a prescription medication in many countries, including Japan, India, and Italy. Etizolam is not approved for medical use in the United States, but it is available through online vendors and on the black market.

Mechanism of Action

N-(4-ethoxyphenyl)-2-ethylhexanamide acts on the GABA-A receptor, which is an ionotropic receptor that is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA, which leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-ethylhexanamide has been shown to have a wide range of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, anticonvulsant activity, and amnesia. It has also been shown to have a high affinity for the GABA-A receptor, which is responsible for its pharmacological effects.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-ethylhexanamide is a useful tool for studying the mechanisms of action of benzodiazepines and other psychoactive substances. It has a high affinity for the GABA-A receptor, which makes it a potent agonist and allows for the investigation of GABAergic neurotransmission. However, N-(4-ethoxyphenyl)-2-ethylhexanamide is not approved for medical use in many countries, including the United States, which limits its availability for research purposes.

Future Directions

For research on N-(4-ethoxyphenyl)-2-ethylhexanamide include investigating its potential use in the treatment of anxiety disorders and other psychiatric conditions. It may also be useful in the development of new psychoactive substances with improved efficacy and safety profiles. Further studies are needed to elucidate the mechanisms of action of N-(4-ethoxyphenyl)-2-ethylhexanamide and its effects on the central nervous system.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-ethylhexanamide involves the reaction of 2-ethylhexanoyl chloride with 4-ethoxyaniline in the presence of a base, such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with thienodiazepine in the presence of a base to give N-(4-ethoxyphenyl)-2-ethylhexanamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-ethylhexanamide has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric conditions. It has also been used as a research chemical in studies investigating the mechanisms of action of benzodiazepines and other psychoactive substances.

properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO2/c1-4-7-8-13(5-2)16(18)17-14-9-11-15(12-10-14)19-6-3/h9-13H,4-8H2,1-3H3,(H,17,18)

InChI Key

XQBOUMHWPBRVEZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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